molecular formula C6H9FO3 B15298817 Ethyl 2-fluoro-4-oxobutanoate

Ethyl 2-fluoro-4-oxobutanoate

Cat. No.: B15298817
M. Wt: 148.13 g/mol
InChI Key: BSCUVASNXKZECF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-oxobutanoate (IUPAC name: this compound) is a fluorinated β-ketoester characterized by a fluorine atom at the C2 position and a ketone group at the C4 position of the butanoate backbone. Its molecular formula is C₆H₉FO₃, with a molecular weight of 160.13 g/mol. This compound is structurally significant due to the electron-withdrawing fluorine atom, which enhances the reactivity of the α-hydrogen and stabilizes the enolate intermediate during synthetic applications. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals, agrochemicals, and bioactive molecules.

Properties

IUPAC Name

ethyl 2-fluoro-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO3/c1-2-10-6(9)5(7)3-4-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCUVASNXKZECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 2-fluoro-4-oxobutanoate can be synthesized through the fluorination of ethyl acetoacetateThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-fluoro-4-oxobutanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reductions, oxidizing agents like potassium permanganate for oxidations, and various nucleophiles for substitution reactions. Major products formed from these reactions include fluorinated alcohols, acids, and substituted derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-oxobutanoate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorinated nature enhances its reactivity and stability, making it a valuable tool in synthetic and mechanistic studies .

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties

Compound Name Structural Features Key Properties
This compound – Fluorine at C2
– Ketone at C4
High electrophilicity at C4; enhanced enolate stability due to fluorine
Ethyl 4-chloroacetoacetate – Chlorine at C4
– Ketone at C3
Lower antimicrobial efficacy; simpler synthesis route
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate – 4-Fluorobenzoyl group at C2
– Ketone at C3
Enhanced reactivity in nucleophilic substitutions; used in targeted synthesis
Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate – Chloro and fluoro substituents on aryl ring Dual halogenation improves bioactivity (e.g., anticancer)
Ethyl 4,4,4-trifluoro-3-oxobutanoate – Three fluorines at C4
– Ketone at C3
High lipophilicity; altered metabolic stability

Physicochemical Properties

  • Lipophilicity: The logP value of this compound is estimated to be 1.2–1.5, lower than trifluoro derivatives (logP ~2.5) but higher than hydroxylated analogs (logP ~0.5) .
  • Thermal Stability: Fluorine’s inductive effect increases thermal stability compared to Ethyl 2-amino-4-hydroxybutanoate, which degrades at lower temperatures .

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